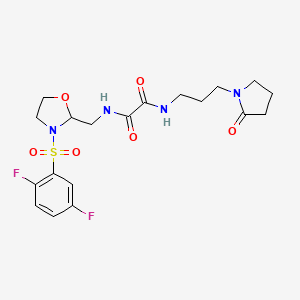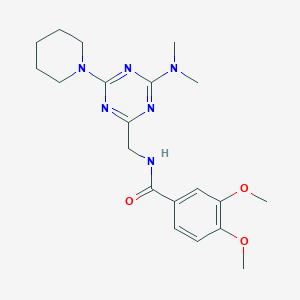
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate, including its novel metal complexes, has been reported with potential applications as CDK8 kinase inhibitors. These compounds have shown significant anti-tumor activities, particularly against human colorectal carcinoma cells, highlighting their potential in cancer therapy (Aboelmagd et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of closely related compounds, such as 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, provides insights into the crystalline structure and molecular interactions. These analyses are crucial for understanding the physical and chemical behavior of the compounds (Manolov et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of chromen-2-one derivatives has been extensively studied, leading to the synthesis of a wide range of compounds with varied biological activities. The reactions involve multi-component synthesis approaches, demonstrating the versatility and reactivity of the chromen-2-one core structure (Ramagiri & Vedula, 2014).
Physical Properties Analysis
The physical properties of these compounds, including their crystal structure and polymorphism, are critical for their practical applications. Studies have characterized these properties using techniques such as X-ray diffraction and spectroscopic methods, providing a detailed understanding of the compounds' physical characteristics (Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties, including spectroscopic characteristics and reactivity, are essential for predicting the behavior of these compounds in various environments and reactions. Detailed analyses using DFT and TD-DFT/PCM calculations have offered insights into the molecular structure, spectroscopic characterization, and potential applications of these compounds (Wazzan et al., 2016).
Aplicaciones Científicas De Investigación
Anticancer Applications
- Novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives have been synthesized and tested for their anticancer activities. These complexes, particularly those involving Cu (II), Ni (II), and La (III) ions, have shown promising inhibitory actions against human colorectal carcinoma cells (HCT-116) without affecting normal cells (HEK-293). Molecular docking results suggest their potential as CDK8-CYCC kinase inhibitors, offering a mechanism of action toward colon cancer therapy (Aboelmagd et al., 2021).
Synthesis and Characterization of Novel Compounds
- The synthesis of "3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate" involves its reaction with various derivatives, leading to a range of products with potential biological activities. Studies have explored its reactivity, providing insights into the synthesis of chromanone and chromenone products, which could serve as leads for developing new drugs with improved efficacy and safety profiles. The structural elucidation of these compounds has been achieved through various spectroscopic techniques, underlining the compound's versatility as a precursor in organic synthesis (El‐Shaaer et al., 2014).
Molecular Modeling and Drug Design
- Detailed molecular modeling and chemical shift assignment studies have been conducted on chromene derivatives, including "3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate". These studies facilitate the understanding of the compounds' three-dimensional structures and their interactions at the molecular level, which is crucial for the design of new anticancer drugs. Docking and molecular dynamic studies suggest that certain stereoisomers of these compounds may act as DNA intercalators, highlighting their potential as leads for the development of new anticancer drugs (Santana et al., 2020).
Mecanismo De Acción
The parent compound and its derivatives have been found to inhibit the proliferation of colon cancer cells. This action is believed to be specific to cancerous cells, as these compounds did not show any inhibitory action on normal HEK-293 cells . Molecular docking results suggest that these compounds may act as CDK8-CYCC kinase inhibitors .
Direcciones Futuras
The parent compound and its derivatives show promise as potential anticancer agents, particularly against colon cancer cells. Future research could focus on optimizing compounds for enhanced activity . For example, compounds 7a and 7g showed the highest selectivity to TRAP1, which explained their superior activity . Further studies could also explore the potential of these compounds in treating other types of cancer.
Propiedades
IUPAC Name |
[3-(4-chlorophenyl)-4-oxochromen-7-yl] 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO4/c1-20(2,3)19(23)25-14-8-9-15-17(10-14)24-11-16(18(15)22)12-4-6-13(21)7-5-12/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKABNFKRCDHHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl pivalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B2492299.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2492300.png)

![4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine](/img/structure/B2492307.png)
![N-methyl-5-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2492308.png)
![N-Methyl-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methyl]but-2-ynamide](/img/structure/B2492309.png)

![3-[2-(Azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-phenylpyrimidin-4-one](/img/structure/B2492311.png)
![N-[1-[3-(2-Oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492312.png)


![(Z)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2492318.png)